



(2R)-2-Amino-3-phenylpropanenitrile: A Technical Guide for Researchers

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CAS Number: 55379-75-4 (for racemic mixture)

This technical guide provides an in-depth overview of **(2R)-2-Amino-3-phenylpropanenitrile**, a chiral aminonitrile with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a comprehensive summary of its chemical properties, synthesis, and biological activities.

Chemical and Physical Properties

(2R)-2-Amino-3-phenylpropanenitrile, also known as (R)- α -aminobenzyl cyanide, is the (R)-enantiomer of 2-amino-3-phenylpropanenitrile. As a chiral molecule, its stereochemistry plays a crucial role in its biological interactions. The hydrochloride salt of the racemic mixture has the CAS number 93554-83-7.



| Property | Value | Source |
|------------------------|--|----------------------------|
| Molecular Formula | C9H10N2 | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem |
| Appearance | Not specified (likely a solid or oil) | General chemical knowledge |
| Solubility | Not specified | General chemical knowledge |
| Specific Rotation [α]D | Data not available for the pure (R)-enantiomer in the searched literature. | N/A |

Spectroscopic Data: While specific spectra for the (2R)-enantiomer are not readily available in the public domain, general spectroscopic data for the racemic mixture of 2-Amino-3-phenylpropanenitrile can be found in databases such as PubChem, which includes Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) data. Researchers synthesizing the (2R)-enantiomer would need to perform their own detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis

The primary method for the synthesis of α -aminonitriles, including **(2R)-2-Amino-3-phenylpropanenitrile**, is the Strecker reaction.[1] This versatile reaction typically involves a one-pot, three-component condensation of an aldehyde (in this case, phenylacetaldehyde), an amine (such as ammonia), and a cyanide source (like potassium cyanide).

To achieve the desired (R)-stereochemistry, an asymmetric Strecker synthesis is required. This is typically accomplished through the use of a chiral catalyst or a chiral auxiliary. While a specific, detailed protocol for the enantioselective synthesis of **(2R)-2-Amino-3-phenylpropanenitrile** was not found in the available literature, the general approach involves the following steps:

General Experimental Protocol for Asymmetric Strecker Synthesis

Foundational & Exploratory



A chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, is used to control the stereochemical outcome of the cyanide addition to the imine intermediate.

Materials:

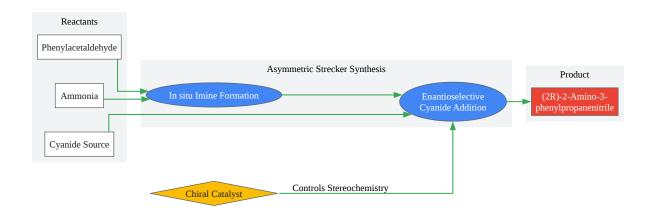
- Phenylacetaldehyde
- Ammonia or an ammonia source (e.g., ammonium chloride)
- Cyanide source (e.g., potassium cyanide, trimethylsilyl cyanide)
- Chiral catalyst (e.g., a chiral Schiff base-metal complex, or a chiral thiourea derivative)
- Anhydrous solvent (e.g., toluene, dichloromethane)
- Acid for workup (e.g., hydrochloric acid)

Procedure (Illustrative):

- In a dry reaction vessel under an inert atmosphere, the chiral catalyst is dissolved in the anhydrous solvent.
- Phenylacetaldehyde and the ammonia source are added to the reaction mixture and stirred to form the corresponding imine in situ.
- The cyanide source is then added, and the reaction is stirred at a controlled temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
- The organic layers are combined, dried, and the solvent is removed under reduced pressure.
- The crude product is then purified using column chromatography to isolate the desired (2R)-2-Amino-3-phenylpropanenitrile.
- The enantiomeric excess (e.e.) of the product is determined using a chiral chromatography method (e.g., chiral HPLC).



Expected Outcome: The yield and enantiomeric excess are highly dependent on the specific chiral catalyst and reaction conditions employed. Researchers should consult the literature on asymmetric Strecker reactions for suitable catalyst systems for aromatic aldehydes.



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Asymmetric Strecker Synthesis Workflow

Biological Activity and Potential Applications

(2R)-2-Amino-3-phenylpropanenitrile and related aminonitriles have garnered interest in drug development due to their potential as enzyme inhibitors.

Inhibition of Cathepsin B

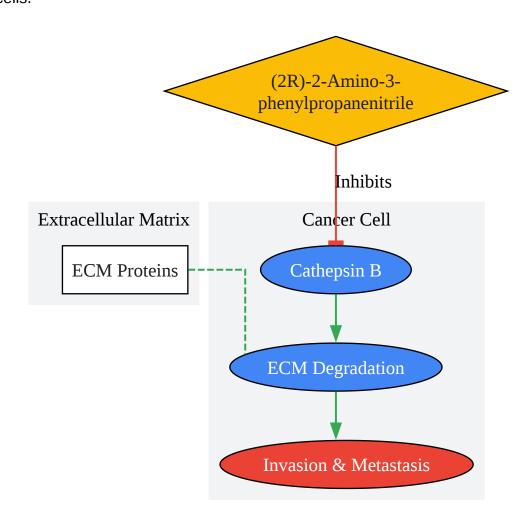
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion, metastasis, and angiogenesis.[2][3] Nitrile-containing compounds have been identified as potent inhibitors of cysteine proteases. The nitrile group can interact with the catalytic cysteine residue in the active site of the enzyme, forming a reversible thioimidate ester, thereby blocking its proteolytic activity.[2]



The inhibition of cathepsin B by compounds like **(2R)-2-Amino-3-phenylpropanenitrile** could disrupt the degradation of the extracellular matrix by cancer cells, a critical step in metastasis.

Role in Cancer Cell Signaling

The overexpression of cathepsin B in cancer has been linked to several signaling pathways, including the ErbB pathway.[2] By inhibiting cathepsin B, **(2R)-2-Amino-3-phenylpropanenitrile** could potentially modulate these pathways, leading to anti-cancer effects. The proposed mechanism involves the reduction of the invasive and migratory potential of cancer cells.



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Inhibition of Cathepsin B-mediated Invasion

Future Directions



Further research is warranted to fully elucidate the therapeutic potential of **(2R)-2-Amino-3-phenylpropanenitrile**. Key areas for future investigation include:

- Development of optimized and scalable enantioselective synthetic routes.
- Detailed in vitro and in vivo studies to confirm its efficacy as a cathepsin B inhibitor.
- Elucidation of the precise signaling pathways modulated by this compound in cancer cells.
- Pharmacokinetic and toxicological profiling to assess its drug-like properties.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of **(2R)-2-Amino-3-phenylpropanenitrile**. The information provided herein highlights its potential as a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology.

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